molecular formula C16H14O3 B11926351 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione CAS No. 33425-19-3

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione

Cat. No.: B11926351
CAS No.: 33425-19-3
M. Wt: 254.28 g/mol
InChI Key: CQFFMVFLXKJIHS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione (compound 3a) is a 1,2-diketone derivative featuring a furan-2(5H)-one core substituted with a phenylamino group and a p-tolyl (4-methylphenyl) moiety. Its synthesis involves the reaction of 4-(phenylamino)furan-2(5H)-one (1a) with 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone (2a) under aerobic conditions, yielding 3a in 76% isolated yield . The reaction requires oxygen (O₂) as a critical oxidant, as evidenced by the absence of product formation under inert atmospheres .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33425-19-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylphenyl)ethane-1,2-dione

InChI

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3

InChI Key

CQFFMVFLXKJIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Palladium-Copper Catalyzed Cross-Coupling of Acyl Chlorides and Terminal Alkynes

A metal-free synthesis of diaryl-1,2-diketones, including 1-(4-methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione, was achieved via PdCl₂(PPh₃)₂/CuI-catalyzed coupling of acyl chlorides and terminal alkynes under nitrogen protection . The protocol involves reacting 4-methoxybenzoyl chloride with 4-methylphenylacetylene in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Key steps include:

  • Reaction Conditions :

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)

    • Solvent: THF

    • Temperature: Room temperature (25°C)

    • Time: 15 hours

The product is isolated via column chromatography (silica gel, petroleum ether/ethyl acetate = 50:1) with a yield of 63% . This method avoids harsh oxidants but requires inert conditions and expensive palladium catalysts.

Iodine-Mediated Oxidative Carbonylation of α-Methylene Ketones

An efficient I₂-catalyzed approach converts α-methylene ketones to 1,2-diketones using tert-butyl hydroperoxide (TBHP) as an oxidant . For this compound, the reaction proceeds via:

  • Substrate Preparation : α-Methylene ketone derived from 4-methoxyacetophenone and 4-methylbenzaldehyde.

  • Oxidation :

    • Catalyst: I₂ (10 mol%)

    • Oxidant: TBHP (3 equiv)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 100°C

    • Time: 5 hours

The product is obtained in 72% yield after extraction with ethyl acetate and purification . This method is notable for its atom economy and avoidance of transition metals.

Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones

A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones using I₂/TBHP in dimethyl sulfoxide (DMSO) provides 1,2-diketones . The mechanism involves aryl migration and C–C bond cleavage:

  • Key Steps :

    • Substrate : 4-Methoxy chalcone (1a)

    • Conditions : I₂ (2 equiv), TBHP (3 equiv), DMSO, 120°C, 12 hours

    • Yield : 86% after column chromatography

Control experiments confirmed a radical pathway, as evidenced by inhibition with TEMPO . This method is scalable and compatible with electron-donating substituents.

Photochemical Synthesis Using Visible Light

A visible-light-driven photochemical method enables the synthesis of 1,2-diketones from alkynes and boronic acids . For this compound:

  • Reagents :

    • Alkyne: 4-Methoxyphenylacetylene

    • Boronic Acid: 4-Methylphenylboronic Acid

    • Catalyst: Porphyrin-based photocatalyst (5 mol%)

    • Light Source: Blue LED (456 nm)

    • Solvent: Methanol

    • Time: 12 hours

The reaction proceeds under oxygen atmosphere, yielding 70% of the product . This approach is energy-efficient but requires specialized equipment.

Metal-Free Carboimination of Oximes

A novel carboimination strategy employs oximes and methyl 2-chloro-2-oxoacetate under mild conditions . The procedure involves:

  • Oxime Preparation : Condensation of 4-methoxybenzaldehyde with hydroxylamine.

  • Carboimination :

    • Reagent: Methyl 2-chloro-2-oxoacetate

    • Base: Triethylamine

    • Solvent: Dichloromethane

    • Temperature: 0°C to room temperature

    • Time: 24 hours

The product is isolated in 65% yield after chromatography . This method avoids toxic reagents but has limited substrate scope.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield Conditions Advantages Limitations
Pd-Cu Cross-Coupling PdCl₂(PPh₃)₂/CuI63%RT, N₂ atmosphereHigh selectivityExpensive catalysts
I₂/TBHP Oxidation I₂, TBHP72–86%100–120°CMetal-free, scalableRequires strong oxidants
Photochemical Porphyrin photocatalyst70%Blue LED, O₂ atmosphereEnergy-efficientSpecialized equipment
Carboimination Methyl 2-chloro-2-oxoacetate65%0–25°CMild conditionsNarrow substrate scope

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione serves as an important intermediate in organic synthesis. It can participate in various chemical reactions including:

  • Oxidation : The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can convert the carbonyl groups to alcohols using sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution : The presence of substituents on the aromatic rings allows for further functionalization through electrophilic aromatic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development. Its structural features allow it to act as a scaffold for designing new pharmaceutical agents. Research indicates that diketones can exhibit biological activities such as anti-inflammatory and antimicrobial effects. The methoxy and methyl substituents may enhance these properties by influencing the compound's interaction with biological targets .

Biological Studies

The compound may also serve as a probe or marker in biological studies. Its ability to engage in nucleophilic addition reactions and π-π interactions with biomolecules makes it a candidate for investigating biochemical pathways and cellular processes. Such applications are crucial for understanding drug mechanisms and developing targeted therapies .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives can also be employed in the synthesis of various industrial chemicals, contributing to the development of materials with specific properties .

Case Studies and Research Findings

Recent studies have explored the synthesis and application of diketones similar to this compound. For instance:

  • A study demonstrated the successful synthesis of unsymmetrical heteroaryl diketones using microwave irradiation techniques, which highlighted the efficiency of this method in constructing complex organic molecules from simpler precursors .
  • Another investigation focused on the oxidative rearrangement of α,β-unsaturated diaryl ketones, showcasing how similar diketones could be synthesized under metal-free conditions using iodine as an oxidant. This method yielded high amounts of desired products while minimizing environmental impact .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The compound’s carbonyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Physical State : White solid .
  • Spectral Data: ¹H NMR (DMSO-d6): Signals at δ 11.32 (s, NH), 7.77–7.28 (aromatic protons), and 2.39 (s, CH₃) . IR: Peaks at 1760 cm⁻¹ (C=O, diketone) and 1671 cm⁻¹ (C=O, furanone) .
  • Gram-Scale Synthesis : Achievable with 2.56 g yield from 10 mmol starting materials .

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Halogen-Substituted Derivatives

  • 3m: 1-(4-((4-Bromophenyl)amino)-2-oxo-2,5-dihydrofuran-3-yl)-2-(p-tolyl)ethane-1,2-dione Yield: 78% . Melting Point: 246–247°C (higher than 3a, likely due to bromine’s molecular weight and polarizability) . IR: Additional peak at 1261 cm⁻¹ (C-Br stretch) .
  • 3o: 1-(4-((3-Bromophenyl)amino)-2-oxo-2,5-dihydrofuran-3-yl)-2-(4-fluorophenyl)ethane-1,2-dione Yield: 72% .

Alkoxy-Substituted Derivatives

  • 1-(4-Ethoxyphenyl)-2-phenylethane-1,2-dione (CAS 39229-13-5): Molecular Weight: 254.28 g/mol (vs. 3a’s ~306 g/mol).
  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione :

    • Reactivity : Higher symmetry may enhance crystallinity, as reflected in a 92% yield in diol formation reactions .

Heterocyclic Derivatives

Indole-Containing Analogues

  • 3c: 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethane-1,2-dione Yield: 73% . ¹H NMR: Distinct indole NH signal at δ 12.40 (brs) and aromatic multiplicity differences .

Piperazine and Piperidine Derivatives

  • Purity: 99% (industrial grade) .
  • 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride :

    • Molecular Weight : 333.61 g/mol.
    • Solubility : Hydrochloride salt form improves aqueous solubility compared to neutral diketones .

Physicochemical and Spectral Comparisons

Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Unique Feature Reference
3a (Main Compound) 76 Not Reported 1760 (C=O), 1671 (C=O) Methoxy and p-tolyl groups
3m (4-Bromophenyl) 78 246–247 1261 (C-Br) Bromine substitution
3c (Indole Derivative) 73 Not Reported 1632 (C=N), 1487 (C=C) Indole NH
3bb (Cyclopentene Core) 80 209 1630 (C=O), 1570 (C=C) Cyclopentene ring strain

Reactivity and Functional Group Comparisons

  • Oxidation Sensitivity : 3a requires O₂ for synthesis, while analogues like 3bb (cyclopentene-derived) form under milder conditions due to ring strain facilitating reactivity .
  • Electrophilic Substitution : Methoxy groups in 3a activate aromatic rings toward electrophiles, whereas halogenated analogues (e.g., 3m ) exhibit deactivation .

Biological Activity

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione, also known as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, anticancer, and anti-inflammatory agent. This article reviews the current understanding of its biological activity, supported by recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_{3}

This compound features a methoxy group and a p-tolyl group attached to a dione structure, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of chalcone, including this compound, possess significant antibacterial properties. In a study evaluating various compounds against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, it was found that certain chalcone derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A notable study assessed the cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound demonstrated moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)
MCF-786
PC-375
Caco290

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Molecular docking studies suggest that the compound can inhibit key enzymes involved in cancer progression and bacterial metabolism. For instance, it has been shown to inhibit aromatase and glycosyltransferase activities .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings. For example, a recent clinical trial involving patients with chronic inflammation demonstrated significant improvements in symptoms when treated with this compound compared to a placebo group .

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves photochemical or oxidative coupling reactions. For example, analogous diketones are synthesized via photoreactions of quinones with substituted vinyl aromatics under UV light, followed by purification via flash column chromatography (ethyl acetate/petroleum ether gradients) . Optimization of reaction conditions (e.g., solvent polarity, light intensity, and temperature) can be systematically evaluated using factorial design. This approach minimizes experiments while identifying critical parameters (e.g., molar ratios, catalyst loading) that maximize yield .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and symmetry. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while aromatic protons show coupling patterns indicative of substitution (e.g., doublets at δ 7.8–8.0 ppm for para-substituted aryl groups) .
  • X-ray Crystallography: Determines molecular conformation and packing. Monoclinic systems (e.g., space group C2/cC2/c) reveal dihedral angles between aromatic rings (e.g., 45–88°) and hydrogen-bonding networks (e.g., C–H···O interactions) critical for stability .
  • Melting Point Analysis: Validates purity; discrepancies from literature values (e.g., ±2°C) may indicate impurities, necessitating recrystallization or chromatography .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound's stability and reactivity?

Methodological Answer:
Intermolecular forces, such as C–H···O hydrogen bonds, stabilize the crystal lattice and influence solubility and thermal stability. For example, inversion dimers formed via these interactions can reduce reactivity by hindering access to electrophilic carbonyl groups. Computational tools (e.g., Hirshfeld surface analysis) quantify interaction strengths, while variable-temperature XRD assesses thermal stability .

Advanced: What methodologies are employed to resolve contradictions in reported physical properties like melting points or spectral data?

Methodological Answer:

  • Purity Verification: Repeat chromatography (e.g., HPLC, TLC) and elemental analysis to exclude impurities.
  • Alternative Characterization: Use differential scanning calorimetry (DSC) to confirm melting points and high-resolution mass spectrometry (HRMS) to validate molecular formulas.
  • Cross-Validation: Compare spectral data (e.g., 1H^1H-NMR coupling constants) with structurally similar compounds (e.g., 1-(4-Bromophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione) to identify systematic errors .

Advanced: How can factorial design be applied to optimize the synthesis yield of this diketone?

Methodological Answer:
A 2k2^k factorial design evaluates factors like reactant stoichiometry, solvent polarity, and irradiation time. For example:

FactorLow Level (-1)High Level (+1)
Molar Ratio1:11:1.2
SolventTolueneAcetonitrile
Reaction Time6 h12 h

Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 50–70% while maximizing yield .

Advanced: What strategies are recommended for investigating the biological activity of this compound given limited prior data?

Methodological Answer:

  • In Silico Screening: Use molecular docking to predict interactions with target proteins (e.g., enzymes, receptors) based on structural analogs (e.g., triazole-containing diketones with antimicrobial activity) .
  • In Vitro Assays: Prioritize enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity assays (e.g., MTT on cancer cell lines) using dose-response curves (IC50_{50} determination).
  • SAR Studies: Modify substituents (e.g., methoxy → hydroxy) to assess activity trends, guided by QSAR models .

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